
Methyl 2-bromo-3-(trifluoromethyl)benzoate
Descripción general
Descripción
“Methyl 2-bromo-3-(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H6BrF3O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 2-bromo-3-(trifluoromethyl)benzoate” is 1S/C9H6BrF3O2/c1-15-8(14)5-3-2-4-6(7(5)10)9(11,12)13/h2-4H,1H3 . The InChI key is QMJPSZMMZSUXFE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 2-bromo-3-(trifluoromethyl)benzoate” has a molecular weight of 283.04 . It is a liquid at room temperature . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Methyl 2-bromo-3-(trifluoromethyl)benzoate has been used in the study of crystal structures. A comparison of crystal structures between related compounds, including methyl 4-bromo-2-(methoxymethoxy)benzoate, revealed how two-dimensional architectures are formed, primarily by C—H⋯O hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).
Synthesis of Pharmaceutical Compounds
The compound has been instrumental in the synthesis of pharmaceutical agents such as Nilotinib. In one synthesis route, 5-bromo-3-(trifluoromethyl)phenylamine, a compound closely related to Methyl 2-bromo-3-(trifluoromethyl)benzoate, was used as a precursor in a multi-step synthesis process (Wang Cong-zhan, 2009).
Development of Functionalized Compounds
The compound has been used in the functionalization of 1,3-bis(trifluoromethyl)benzene, leading to the creation of various derivatives with potential applications in different fields of chemistry (Dmowski & Piasecka-Maciejewska, 1998).
Catalytic Applications in Sugar Synthesis
It has been used in catalytic applications, such as in the synthesis of d-forosamine, a component in certain antibiotics. This process involves the use of related methyl benzoate compounds in palladium-catalyzed, allylic substitution reactions (Baer & Hanna, 1981).
In Chemical Synthesis of (Trifluoromethyl)benzenes
Methyl 2-bromo-3-(trifluoromethyl)benzoate and its derivatives have been used as components in the chemical synthesis of various (trifluoromethyl)benzenes and pyridines, demonstrating its versatility as a building block in organic chemistry (Volle & Schlosser, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-bromo-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-8(14)5-3-2-4-6(7(5)10)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJPSZMMZSUXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-(trifluoromethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420683.png)
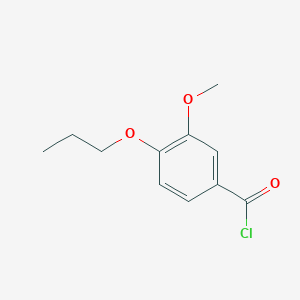
![4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420686.png)
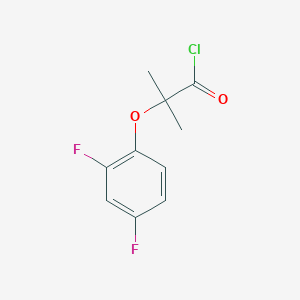
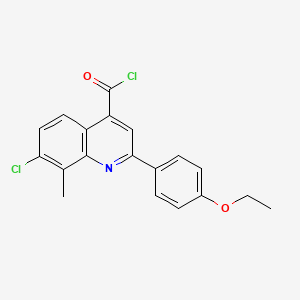
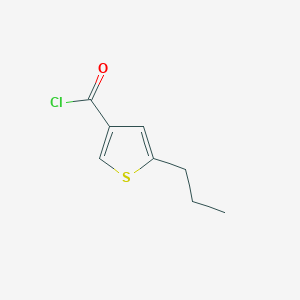
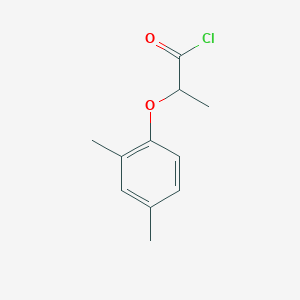

![4-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420699.png)




